(1-methyl-1H-indol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone
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Overview
Description
(1-methyl-1H-indol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-indol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the indole core. One common method involves the condensation of phenylhydrazine with cyclohexanedione, followed by further reactions to introduce the piperazine and methanone groups . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-indol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-methyl-1H-indol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The indole core is known to bind to various receptors and enzymes, modulating their activity. The piperazine ring enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability . The methanone group may contribute to the compound’s stability and reactivity, allowing it to exert its effects more efficiently .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
(1-benzyl-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone: A compound with a similar piperazine and methanone structure but different core.
Uniqueness
(1-methyl-1H-indol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone is unique due to its combination of the indole core, piperazine ring, and methanone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H19N3O3S |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(1-methylindol-4-yl)-(4-methylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C15H19N3O3S/c1-16-7-6-12-13(4-3-5-14(12)16)15(19)17-8-10-18(11-9-17)22(2,20)21/h3-7H,8-11H2,1-2H3 |
InChI Key |
BGFZEVRIXPCAPU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)N3CCN(CC3)S(=O)(=O)C |
Origin of Product |
United States |
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